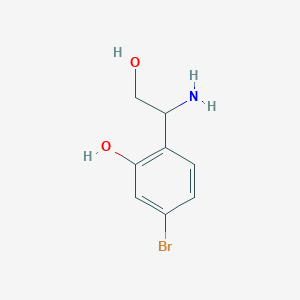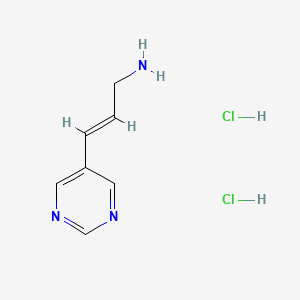
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane is an organic compound characterized by the presence of a bromomethyl group attached to a cyclopentyl ring, which is further connected to an ethyl-substituted cyclohexane ring through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane typically involves the following steps:
Formation of the Bromomethylcyclopentane: This can be achieved by brominating cyclopentylmethanol using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane.
Etherification Reaction: The bromomethylcyclopentane is then reacted with 3-ethylcyclohexanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under mild pressure.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound may also interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-methylcyclohexane
- 1-((1-(Bromomethyl)cyclopentyl)oxy)-3-propylcyclohexane
Uniqueness
1-((1-(Bromomethyl)cyclopentyl)oxy)-3-ethylcyclohexane is unique due to its specific ethyl substitution on the cyclohexane ring, which can influence its reactivity and interactions compared to similar compounds with different alkyl substitutions. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C14H25BrO |
|---|---|
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
1-[1-(bromomethyl)cyclopentyl]oxy-3-ethylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-2-12-6-5-7-13(10-12)16-14(11-15)8-3-4-9-14/h12-13H,2-11H2,1H3 |
Clave InChI |
NAMXEXPNWILCQE-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC(C1)OC2(CCCC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


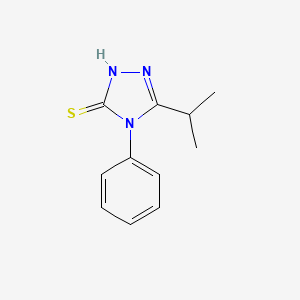
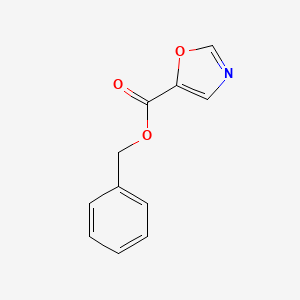
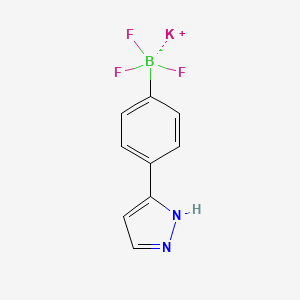
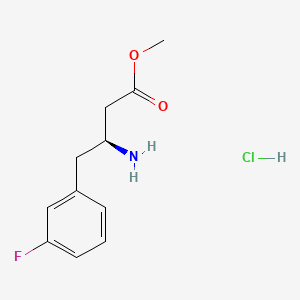
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)


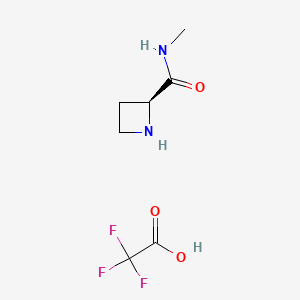
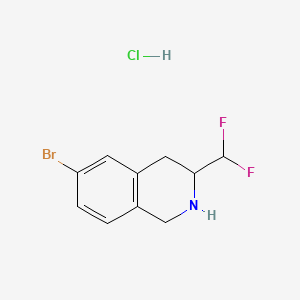
![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)
